molecular formula C14H14FNO B8170022 (2'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine

(2'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B8170022
M. Wt: 231.26 g/mol
InChI Key: LQWGZWKXAUYEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxy Group Addition: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Methanamine Group Addition:

Industrial Production Methods: Industrial production of (2’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (2’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

  • (2-Fluoro-6-methoxyphenyl)methanamine
  • (2-Fluoro-2-methoxyphenyl)methanamine
  • (2-Fluoro-4-methoxyphenyl)methanamine

Comparison:

    Uniqueness: The specific positioning of the fluorine and methoxy groups in (2’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine imparts unique chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions.

    Reactivity: Compared to other similar compounds, (2’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine may exhibit different reactivity patterns due to the specific arrangement of substituents on the biphenyl core.

Properties

IUPAC Name

[4-(2-fluorophenyl)-3-methoxyphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-8-10(9-16)6-7-12(14)11-4-2-3-5-13(11)15/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWGZWKXAUYEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.